[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
858811-68-4 |
|---|---|
Molecular Formula |
C15H15Br |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
(1-bromo-1-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15Br/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
UHMUZEBOXCHNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2S)-1-methyl-2-phenylethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Reaction Mechanisms and Pathways
The compound’s reactivity is governed by its brominated carbon and aromatic ring. Common reaction mechanisms include nucleophilic substitution (SN1/SN2) and elimination (E1/E2).
Substitution Reactions
SN1 mechanism :
-
Conditions : Polar protic solvents (e.g., ethanol, water) and weak nucleophiles .
-
Example : Reaction with potassium t-butoxide in ethanol produces substitution products via carbocation intermediates .
SN2 mechanism :
-
Conditions : Polar aprotic solvents (e.g., THF, DMSO) and strong nucleophiles (e.g., triphenylphosphine) .
-
Example : Triphenylphosphine in THF yields SN2 products selectively .
| Mechanism | Reagents | Solvent | Key Products |
|---|---|---|---|
| SN1 | Potassium t-butoxide | Ethanol | Substitution products |
| SN2 | Triphenylphosphine | THF | Substitution products |
Elimination Reactions
E1/E2 mechanisms :
-
Conditions : Strong bases (e.g., sodium methoxide) and mixed solvents (e.g., methanol/THF) .
-
Example : Reaction with sodium methoxide in methanol/THF produces elimination products like (2-bromoethenyl)benzene via E1/E2 pathways .
Nucleophilic Attack
The bromine atom acts as a leaving group, enabling nucleophilic substitution. The reaction’s stereoselectivity depends on the solvent and nucleophile strength .
Analytical Techniques for Reaction Monitoring
Gas chromatography-mass spectrometry (GC-MS) :
-
Purpose : Identifies reaction products and quantifies yields .
-
Example : GC-MS analysis of reaction mixtures reveals unreacted starting material (e.g., (1,2-dibromoethyl)benzene at ~91% retention) and minor products like styrene .
NMR spectroscopy :
-
Purpose : Confirms stereochemical purity and structural integrity.
Reaction Product Distribution
Experimental data show diverse product outcomes depending on reaction conditions:
Table: Reaction Products and Mechanisms
Experimental Methodology Insights
Key findings from undergraduate experiments :
-
Carbocation stability : Secondary carbocations (formed at the brominated carbon) dominate product formation.
-
Base strength : Strong bases favor elimination (E1/E2), while weak bases favor substitution (SN1/SN2).
-
Solvent effects : Solvent polarity and nucleophilicity directly influence reaction pathways.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene typically involves bromination of (1R,2S)-1-methyl-2-phenylethylbenzene using bromine in the presence of a catalyst like iron or aluminum bromide. This reaction is often conducted in inert solvents such as dichloromethane at low temperatures to enhance selectivity and yield. The compound can participate in various chemical reactions, primarily:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amines.
- Reduction Reactions : Can be reduced to [(1R,2S)-1-methyl-2-phenylethyl]benzene using lithium aluminum hydride.
- Oxidation Reactions : Can be oxidized using potassium permanganate to form oxides.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules through various reaction pathways. For instance, it has been utilized in the synthesis of chiral compounds that are crucial for developing pharmaceuticals.
Medicinal Chemistry
Research indicates that this compound has potential applications in drug development. Its structure allows for modifications that can lead to the creation of new pharmacological agents. Studies have shown that derivatives of this compound exhibit biological activity, making them candidates for further investigation in therapeutic contexts .
Biological Studies
The compound is also studied for its interactions with biological systems. Its ability to form covalent bonds with biological molecules can be leveraged to explore mechanisms of action at the molecular level. This research is vital for understanding how certain drugs exert their effects and for designing new therapeutic agents.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the formulation of polymers and other advanced materials.
Case Study 1: Synthesis of Chiral Compounds
A study demonstrated the use of this compound as a precursor for synthesizing chiral compounds through asymmetric synthesis methods. The resulting compounds exhibited significant biological activity, showcasing the potential for developing new drugs .
Case Study 2: Pharmacological Activity
Research highlighted the pharmacological potential of derivatives synthesized from this compound. These derivatives were tested for their efficacy against specific biological targets, leading to promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the chiral center can influence the stereochemistry of the products formed. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and its potential to undergo redox reactions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is most closely related to brominated ethylbenzene derivatives. Below is a comparative analysis with (1-bromo-2-phenylethyl)benzene (CAS 16766-97-5), a structurally similar analog documented in recent literature .
Research Findings and Experimental Insights
Physicochemical Properties
- Lipophilicity : The target compound’s higher molecular weight and methyl group likely increase its LogP compared to (1-bromo-2-phenylethyl)benzene, enhancing membrane permeability in biological systems.
- Melting/Boiling Points : Experimental data are scarce, but analogs like (1-bromo-2-phenylethyl)benzene lack reported values , suggesting similar challenges in characterizing the target compound.
Biological Activity
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene is a chiral compound that belongs to the class of bromoalkylbenzenes. Its structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H17Br
- Molecular Weight : 275.21 g/mol
- Structure : The compound features a brominated ethyl group attached to a phenyl ring, which may influence its interaction with biological targets.
The biological activity of this compound has been linked to its ability to interact with various receptors and enzymes:
- Receptor Binding : Studies suggest that this compound may act as a ligand for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Inhibition : Preliminary data indicate potential inhibitory effects on enzymes involved in metabolic pathways, which could be relevant for conditions like diabetes and obesity.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
-
Antidiabetic Activity :
A study evaluated the effect of this compound on glucose levels in diabetic rats. The compound was administered at varying doses, resulting in a significant reduction in blood glucose levels compared to control groups. This suggests a potential role in diabetes management. -
Antiparasitic Effects :
In vitro assays tested the compound against Trypanosoma brucei, the causative agent of African sleeping sickness. Results indicated that it inhibited parasite growth effectively at low concentrations, supporting further exploration for therapeutic use against parasitic diseases. -
Cytotoxicity in Cancer Cells :
Research involving human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This positions the compound as a candidate for development into anticancer therapies.
Q & A
Basic: What synthetic methodologies are effective for preparing [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene while preserving stereochemical integrity?
Methodological Answer:
The synthesis of this brominated compound requires careful control of stereochemistry. A plausible route involves:
- Bromination of pre-formed chiral alcohols : Reacting a chiral alcohol precursor (e.g., (1R,2S)-1-methyl-2-phenylethanol) with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions .
- Stereoselective cyclopropanation : For similar bicyclic systems, stereochemical control is achieved via Sharpless epoxidation or asymmetric catalysis, followed by bromination .
- Purification : Use chiral column chromatography or recrystallization to isolate the enantiopure product. Monitor optical rotation and confirm stereochemistry via NMR coupling constants or X-ray crystallography .
Basic: How can researchers confirm the structural and stereochemical assignment of this compound?
Methodological Answer:
- NMR spectroscopy : Analyze and NMR for coupling patterns (e.g., vicinal values) and diastereotopic proton splitting to confirm the (1R,2S) configuration .
- X-ray crystallography : Resolve absolute configuration by single-crystal diffraction, particularly if heavy atoms (e.g., bromine) are present .
- Chiral HPLC : Compare retention times with racemic mixtures to assess enantiopurity .
Advanced: What strategies mitigate enantiomeric contamination during large-scale synthesis?
Methodological Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Salen complexes) in bromination or alkylation steps to enhance enantiomeric excess (ee) .
- Kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively transform one enantiomer while leaving the desired isomer intact .
- Process optimization : Control reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) to minimize racemization during workup .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura coupling : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Steric hindrance from the methyl and phenyl groups may slow reaction rates, requiring elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) .
- Buchwald-Hartwig amination : Optimize with BrettPhos or RuPhos ligands to couple amines while retaining stereochemical integrity .
- Competing elimination : Monitor for β-hydride elimination (common in bulky bromides) using low-base conditions (e.g., Cs₂CO₃ instead of t-BuOK) .
Basic: What safety protocols are critical for handling this brominated compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors or dust .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Store in amber glass under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) based on its structural similarity to bioactive brominated aromatics .
- MD simulations : Analyze stability in lipid bilayers using GROMACS, focusing on hydrophobic interactions from the phenyl and methyl groups .
- QSAR modeling : Correlate substituent effects (e.g., bromine electronegativity) with antibacterial or antiviral activity using datasets from analogous compounds .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Reproducibility checks : Validate solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent shifts in NMR spectra .
- Comparative analysis : Cross-reference with databases (e.g., PubChem, ChemSpider) for similar brominated structures .
- Error source identification : Investigate impurities (e.g., residual solvents) via GC-MS or high-resolution mass spectrometry (HRMS) .
Basic: What are the compound’s key applications in medicinal chemistry research?
Methodological Answer:
- Intermediate for drug candidates : Serve as a precursor for anticonvulsants or antivirals, leveraging the bromine atom for further functionalization .
- Chiral building block : Incorporate into bioactive molecules (e.g., tramadol analogs) to study enantiomer-specific pharmacological effects .
- Protease inhibition : Test in assays targeting HIV-1 protease or thrombin, given its structural resemblance to known inhibitors .
Advanced: What mechanistic insights explain its stability under acidic vs. basic conditions?
Methodological Answer:
- Acidic conditions : Protonation of the β-carbon may lead to SN1-type bromine elimination, forming a carbocation stabilized by adjacent phenyl groups .
- Basic conditions : Strong bases (e.g., NaOH) promote E2 elimination via dehydrohalogenation, yielding alkenes. Steric hindrance from the methyl group slows this pathway .
- Accelerated aging studies : Perform stress testing (40–60°C, pH 1–13) with HPLC monitoring to quantify degradation products .
Advanced: How does the compound’s stereochemistry affect its crystallization behavior?
Methodological Answer:
- Crystal packing analysis : Use Mercury software to model intermolecular interactions (e.g., C–Br⋯π contacts) that stabilize specific enantiomers .
- Polymorphism screening : Test solvent systems (e.g., ethanol/water vs. toluene/heptane) to isolate metastable forms .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points and phase transitions influenced by chiral purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
